Mesoporphyrin ix dimethyl ester

Vue d'ensemble

Description

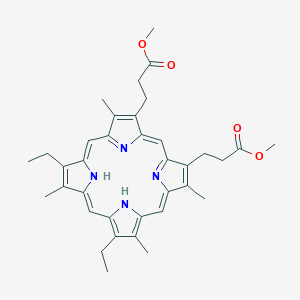

Mesoporphyrin ix dimethyl ester is a synthetic porphyrin derivative with the molecular formula C36H42N4O4 and a molecular weight of 594.74 g/mol . It is a dimethyl ester of mesoporphyrin ix, a compound that plays a significant role in various biochemical processes. Porphyrins are a group of organic compounds, many of which are naturally occurring, that are essential for the function of hemoglobin, chlorophyll, and cytochromes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mesoporphyrin ix dimethyl ester can be synthesized through the esterification of mesoporphyrin ix. The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Purification of the product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Mesoporphyrin ix dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Electrophilic substitution reactions can occur at the meso positions of the porphyrin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like toluene-p-sulfonic acid in hot o-dichlorobenzene are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized porphyrin derivatives, while substitution reactions can introduce different functional groups at the meso positions .

Applications De Recherche Scientifique

Mesoporphyrin ix dimethyl ester has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of mesoporphyrin ix dimethyl ester in photodynamic therapy involves the absorption of light by the compound, which excites it to a higher energy state. The excited state interacts with molecular oxygen to produce singlet oxygen and other reactive oxygen species. These reactive species cause damage to cellular components, leading to cell death . The molecular targets include cellular membranes, proteins, and nucleic acids, which are disrupted by the oxidative stress induced by the reactive oxygen species .

Comparaison Avec Des Composés Similaires

Similar Compounds

Protoporphyrin ix dimethyl ester: Another porphyrin derivative with similar photodynamic properties.

Coproporphyrin iii tetramethyl ester: Used in similar photodynamic applications.

Deuteroporphyrin ix dimethyl ester: Shares similar chemical properties and applications.

Uniqueness

Mesoporphyrin ix dimethyl ester is unique due to its specific ester groups and the resulting chemical properties. It has distinct absorption characteristics and reactivity, making it particularly effective in photodynamic therapy compared to other porphyrin derivatives .

Activité Biologique

Mesoporphyrin IX dimethyl ester (MesoIX) is a synthetic porphyrin derivative that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and cancer treatment. This article aims to provide a comprehensive overview of the biological activity of MesoIX, focusing on its mechanisms of action, efficacy in various studies, and its role as a photosensitizer.

This compound is a member of the porphyrin family, characterized by its complex cyclic structure composed of four pyrrole rings interconnected by methine bridges. Its molecular formula is , with a molecular weight of approximately 590.71 g/mol. The compound is soluble in organic solvents, which facilitates its application in biological systems.

The biological activity of MesoIX can be attributed to several mechanisms:

- Thiol Targeting : MesoIX exhibits unique reactivity towards thiol groups present in proteins. The gold(III) complex of MesoIX (AuMesoIX) has been shown to form covalent adducts with cysteine residues in cancer-associated proteins, leading to the inhibition of their functions. This mechanism is significant for anticancer applications as it targets critical pathways involved in tumor growth and survival .

- Photodynamic Activity : As a photosensitizer, MesoIX can generate reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative stress in cancer cells, leading to apoptosis and necrosis. Studies have demonstrated that MesoIX can effectively accumulate in tumor tissues, enhancing its selective cytotoxicity towards cancer cells while sparing normal cells .

- Cellular Uptake and Selectivity : Research indicates that MesoIX has favorable uptake characteristics in various cancer cell lines compared to normal cells. For instance, studies have shown that it exhibits significantly higher cytotoxicity against cisplatin-resistant ovarian cancer cells than against non-cancerous cells, highlighting its potential as a targeted therapeutic agent .

Efficacy in Research Studies

Numerous studies have evaluated the efficacy of MesoIX in different cancer models:

- In Vitro Studies : In vitro experiments demonstrated that MesoIX has potent cytotoxic effects on various cancer cell lines, including ovarian (A2780), colon (HCT116), and lung (NCI-H460) cancers. The IC50 values ranged from 0.06 µM to 0.12 µM, indicating high potency against these malignancies .

- In Vivo Studies : Animal model studies have shown that AuMesoIX exhibits significant antitumor activity in mice bearing tumors. The treatment resulted in reduced tumor size and enhanced survival rates compared to control groups .

- Comparative Studies : In a comparative study involving endogenous protoporphyrin IX (PpIX) induced by 5-aminolevulinic acid (5-ALA), MesoIX showed superior uptake and selectivity for tumor tissues over normal tissues, suggesting its potential as an effective photosensitizer for PDT applications .

Data Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Value | Notes |

|---|---|---|---|

| Cytotoxicity | Ovarian Cancer (A2780) | 0.06 µM | Higher potency than cisplatin-resistant cells |

| Cytotoxicity | Colon Cancer (HCT116) | Not specified | Effective against colon cancer |

| Cytotoxicity | Lung Cancer (NCI-H460) | Not specified | Significant selectivity over normal cells |

| Photodynamic Activity | Various Cancer Cells | Not specified | Generates ROS upon light activation |

Case Studies

- Study on Thiol Targeting : A study highlighted the ability of AuMesoIX to modify reactive cysteine residues in key proteins involved in cancer progression. This modification leads to the formation of gold-bound aggregates that disrupt cellular functions critical for tumor growth .

- Photodynamic Diagnosis : Research comparing MesoIX with other photosensitizers showed that it provided better tumor-to-normal tissue fluorescence ratios, making it a promising candidate for photodynamic diagnosis and therapy in nasopharyngeal carcinoma models .

- Efficacy Against Resistant Cancer Cells : In another study, MesoIX was effective against cisplatin-resistant ovarian cancer cells, suggesting its potential role as an alternative treatment option for resistant tumors .

Propriétés

IUPAC Name |

methyl 3-[8,13-diethyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h15-18,37-38H,9-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKDGYMHYLBWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-63-4 | |

| Record name | Mesoporphyrin dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesoporphyrin ix dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.